Cas no 2227817-12-9 (2-methyl-3-(2R)-oxiran-2-yl-2H-indazole)

2-methyl-3-(2R)-oxiran-2-yl-2H-indazole structure
2227817-12-9 structure
商品名:2-methyl-3-(2R)-oxiran-2-yl-2H-indazole
CAS番号:2227817-12-9
MF:C10H10N2O
メガワット:174.199202060699
CID:6612196
PubChem ID:165702833

2-methyl-3-(2R)-oxiran-2-yl-2H-indazole 化学的及び物理的性質

名前と識別子

    • 2-methyl-3-(2R)-oxiran-2-yl-2H-indazole
    • EN300-1806595
    • 2227817-12-9
    • 2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
    • インチ: 1S/C10H10N2O/c1-12-10(9-6-13-9)7-4-2-3-5-8(7)11-12/h2-5,9H,6H2,1H3/t9-/m0/s1
    • InChIKey: XUDGIRAPDNQQSA-VIFPVBQESA-N
    • ほほえんだ: O1C[C@H]1C1=C2C=CC=CC2=NN1C

計算された属性

  • せいみつぶんしりょう: 174.079312947g/mol
  • どういたいしつりょう: 174.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 30.4Ų

2-methyl-3-(2R)-oxiran-2-yl-2H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1806595-2.5g
2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
2227817-12-9
2.5g
$3389.0 2023-09-19
Enamine
EN300-1806595-0.25g
2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
2227817-12-9
0.25g
$1591.0 2023-09-19
Enamine
EN300-1806595-1g
2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
2227817-12-9
1g
$1729.0 2023-09-19
Enamine
EN300-1806595-1.0g
2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
2227817-12-9
1g
$1729.0 2023-06-02
Enamine
EN300-1806595-0.05g
2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
2227817-12-9
0.05g
$1452.0 2023-09-19
Enamine
EN300-1806595-0.5g
2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
2227817-12-9
0.5g
$1660.0 2023-09-19
Enamine
EN300-1806595-0.1g
2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
2227817-12-9
0.1g
$1521.0 2023-09-19
Enamine
EN300-1806595-5.0g
2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
2227817-12-9
5g
$5014.0 2023-06-02
Enamine
EN300-1806595-10.0g
2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
2227817-12-9
10g
$7435.0 2023-06-02
Enamine
EN300-1806595-10g
2-methyl-3-[(2R)-oxiran-2-yl]-2H-indazole
2227817-12-9
10g
$7435.0 2023-09-19

2-methyl-3-(2R)-oxiran-2-yl-2H-indazole 関連文献

2-methyl-3-(2R)-oxiran-2-yl-2H-indazoleに関する追加情報

Comprehensive Overview of 2-methyl-3-(2R)-oxiran-2-yl-2H-indazole (CAS No. 2227817-12-9)

The compound 2-methyl-3-(2R)-oxiran-2-yl-2H-indazole (CAS No. 2227817-12-9) is a structurally unique heterocyclic molecule that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This epoxide-containing indazole derivative combines the 2H-indazole core with a methyl substituent and a (2R)-oxirane moiety, making it a promising scaffold for the development of novel bioactive compounds.

In the context of current research trends, molecules like 2-methyl-3-(2R)-oxiran-2-yl-2H-indazole are being extensively studied for their potential as kinase inhibitors and modulators of protein-protein interactions. The presence of the oxirane ring (also known as an epoxide) is particularly noteworthy, as this functional group is known to participate in various biochemical reactions, making it valuable for targeted covalent inhibition strategies that are gaining popularity in drug design.

The stereochemistry of this compound, specifically the (2R)-configuration of the oxirane moiety, is crucial for its biological activity. Researchers are increasingly focusing on chiral compounds like this one, as they often exhibit superior selectivity and potency compared to their racemic counterparts. This aligns with the growing demand for enantiomerically pure pharmaceuticals in the pharmaceutical industry.

From a synthetic chemistry perspective, 2-methyl-3-(2R)-oxiran-2-yl-2H-indazole presents interesting challenges and opportunities. The construction of the indazole-oxirane framework requires careful consideration of reaction conditions to maintain the integrity of both the heterocyclic core and the sensitive epoxide group. Recent advances in asymmetric synthesis and catalysis have made the preparation of such compounds more accessible to researchers.

The physicochemical properties of CAS No. 2227817-12-9 make it particularly interesting for drug discovery applications. The compound exhibits a balance of lipophilicity and polar surface area that is favorable for drug-like molecules, while the epoxide group provides a handle for further chemical modifications. These characteristics have led to growing interest in this compound as a potential pharmacophore in various therapeutic areas.

In the current pharmaceutical landscape, where there is increasing emphasis on targeted therapies and precision medicine, compounds like 2-methyl-3-(2R)-oxiran-2-yl-2H-indazole are particularly valuable. The ability to selectively modify specific biological targets through covalent interactions (facilitated by the reactive epoxide group) while maintaining good drug-like properties is a highly sought-after combination in modern drug discovery.

The stability and storage conditions of 2-methyl-3-(2R)-oxiran-2-yl-2H-indazole are important considerations for researchers working with this compound. Like many epoxide-containing compounds, it may require special handling to prevent premature ring-opening reactions. Understanding the degradation pathways and developing appropriate formulation strategies are active areas of investigation for compounds in this class.

From a medicinal chemistry perspective, the indazole core of this molecule is noteworthy as it is a privileged structure in drug discovery. Indazole derivatives have shown activity across multiple therapeutic areas, including anti-inflammatory, anticancer, and central nervous system applications. The addition of the methyl group and epoxide functionality in this particular compound expands the potential structure-activity relationship (SAR) exploration possibilities.

The growing body of research on CAS No. 2227817-12-9 and related compounds reflects broader trends in pharmaceutical research, including the exploration of covalent drugs, allosteric modulators, and protein degradation approaches. As the understanding of biological systems becomes more sophisticated, structurally complex molecules like this one are likely to play an increasingly important role in addressing challenging therapeutic targets.

In conclusion, 2-methyl-3-(2R)-oxiran-2-yl-2H-indazole represents an interesting case study in modern medicinal chemistry. Its unique combination of structural features, including the indazole core, methyl substitution, and chiral epoxide, makes it a valuable compound for research in multiple areas of drug discovery and development. As the field continues to evolve, compounds with such carefully designed architectures are expected to contribute significantly to advances in therapeutic science.

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